3-Fluoro-2-nitropyridine

Catalog No.
S716445
CAS No.
54231-35-5
M.F
C5H3FN2O2
M. Wt
142.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-2-nitropyridine

CAS Number

54231-35-5

Product Name

3-Fluoro-2-nitropyridine

IUPAC Name

3-fluoro-2-nitropyridine

Molecular Formula

C5H3FN2O2

Molecular Weight

142.09 g/mol

InChI

InChI=1S/C5H3FN2O2/c6-4-2-1-3-7-5(4)8(9)10/h1-3H

InChI Key

IJVFHCSUEBAAOZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])F

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])F

Building Block for Pharmaceutical Synthesis:

-Fluoro-2-nitropyridine is a valuable building block in the synthesis of various pharmaceutical compounds due to its unique chemical properties. The presence of the fluorine atom and nitro group influences its reactivity, allowing it to participate in diverse chemical reactions.

Researchers have utilized 3-Fluoro-2-nitropyridine in the synthesis of several classes of drugs, including:

  • Anticancer agents: Studies have explored its potential in developing new drugs targeting different types of cancer .
  • Antimicrobial agents: Research suggests its potential application in developing novel drugs against various infectious diseases .

Investigation in Material Science:

The specific properties of 3-Fluoro-2-nitropyridine, such as its electronic structure and reactivity, have also attracted interest in material science research. Studies have explored its potential applications in:

  • Organic electronics: Researchers have investigated its use in developing organic light-emitting diodes (OLEDs) due to its ability to modify the properties of organic materials .
  • Crystal engineering: The molecule's ability to form specific intermolecular interactions has potential applications in designing new crystal structures with tailored properties .

3-Fluoro-2-nitropyridine is an organic compound with the molecular formula C5H3FN2O2C_5H_3FN_2O_2. It consists of a pyridine ring substituted with a fluorine atom at the 3-position and a nitro group at the 2-position. This compound is notable for its unique electronic properties, which arise from the combination of the electronegative fluorine and the electron-withdrawing nitro group. These characteristics make 3-fluoro-2-nitropyridine a valuable intermediate in various chemical syntheses and biological applications .

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The nitro group can be reduced to an amino group, allowing for further functionalization.
  • Electrophilic Aromatic Substitution: The presence of the fluorine atom can direct electrophiles to the ortho and para positions relative to itself.
  • Reduction Reactions: The nitro group can be reduced to an amine, which can then undergo various transformations .

Research indicates that 3-fluoro-2-nitropyridine exhibits biological activity, particularly in medicinal chemistry. Its derivatives have shown potential as:

  • Antimicrobial Agents: Compounds derived from 3-fluoro-2-nitropyridine are being explored for their effectiveness against various bacterial strains.
  • Anticancer Properties: Some studies suggest that derivatives may inhibit cancer cell proliferation, although more research is needed to confirm these effects .

Several methods exist for synthesizing 3-fluoro-2-nitropyridine:

  • Nitration of Pyridine Derivatives: This involves the nitration of 3-fluoropyridine using nitric acid and sulfuric acid under controlled conditions.
  • Fluorination of Nitro Compounds: Starting from 2-nitropyridine, fluorination can be achieved using reagents like potassium fluoride in polar aprotic solvents .
  • Direct Synthesis from Pyridinamine: A method involves converting 2-nitro-3-pyridinamine into 3-fluoro-2-nitropyridine through selective fluorination .

3-Fluoro-2-nitropyridine is utilized in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
  • Pharmaceutical Development: Its derivatives are being investigated for potential therapeutic applications, particularly in treating infections and cancer.
  • Proteomics Research: The compound is used in labeling and tagging proteins due to its reactive nature .

Interaction studies involving 3-fluoro-2-nitropyridine focus on its reactivity with biological macromolecules. Preliminary research suggests that it may interact with enzymes or receptors, affecting biological pathways. Detailed studies are necessary to elucidate these interactions fully, particularly regarding its potential as a drug candidate .

Several compounds share structural similarities with 3-fluoro-2-nitropyridine. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
2-NitropyridinePyridine with nitro at position 2Lacks fluorine; primarily used in dye synthesis
3-NitropyridinePyridine with nitro at position 3Different reactivity pattern due to position
4-Fluoro-2-nitropyridinePyridine with nitro at position 2 and fluorine at position 4Different electronic properties due to substitution pattern
5-FluoropyridinePyridine with fluorine at position 5No nitro group; used in agrochemical applications

The uniqueness of 3-fluoro-2-nitropyridine lies in its specific combination of a nitro group and a fluorine atom, which imparts distinct electronic properties and reactivity compared to these similar compounds .

While specific historical records of its discovery are limited, 3-fluoro-2-nitropyridine emerged as a specialized reagent in the late 20th century. Early synthetic routes focused on nitration and fluorination of pyridine derivatives. For instance, methods involving sodium nitrite and hydrofluoric acid or tetrafluoroboric acid were reported in the 1980s and 1990s. These approaches laid the foundation for its application in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern heterocyclic synthesis.

Structural Classification within Nitropyridine Derivatives

3-Fluoro-2-nitropyridine belongs to the nitropyridine family, characterized by a pyridine ring with a nitro group. Its structure is distinct from positional isomers such as 2-fluoro-3-nitropyridine (CAS 1480-87-1), where the substituents are reversed. Key features include:

  • Electron-withdrawing nitro group: Activates the ring for nucleophilic substitution at the meta position.
  • Fluorine atom: Enhances stability and directs electrophilic substitution.
Property3-Fluoro-2-nitropyridine2-Fluoro-3-nitropyridine
CAS Number54231-35-51480-87-1
Molecular FormulaC₅H₃FN₂O₂C₅H₃FN₂O₂
Melting Point33–37°C18°C
Reactivity in SNArHigh (nitro activation)Moderate (nitro directs)

Significance in Heterocyclic Chemistry

The compound’s dual functional groups make it a versatile building block:

  • Nitro Group: Facilitates reduction to amines, enabling access to fluorinated anilines.
  • Fluorine Atom: Introduces metabolic stability and bioactivity in drug candidates.
  • Applications: Used in synthesizing radiopharmaceuticals (e.g., 3-[¹⁸F]fluoro-4-aminopyridine), agrochemicals, and proteomics reagents.

Traditional Nitration Approaches

Electrophilic Nitration Mechanisms

The electrophilic nitration of pyridine derivatives represents one of the fundamental approaches for introducing nitro functionality into the pyridine ring system [1]. The mechanism involves the formation of nitronium ion complexes that attack the electron-deficient pyridine ring [1] [2]. Due to the electronegativity of nitrogen, pyridine exhibits significantly reduced reactivity compared to benzene in electrophilic aromatic substitution reactions, requiring more drastic reaction conditions [2] [3].

The nitration of pyridine with concentrated nitric acid and sulfuric acid typically occurs at temperatures exceeding 300 degrees Celsius for extended periods, often 24 hours, yielding only 6 percent of the desired nitropyridine product [4]. The reaction mechanism proceeds through a stepwise polar pathway involving the formation of a labile tetrahedral cation intermediate [1]. The nitronium ion, generated from the nitric acid and sulfuric acid mixture, acts as the electrophilic species attacking the pyridine ring preferentially at positions 3 and 5 [2] [4].

Research has demonstrated that the nitration of pyridine compounds by dinitrogen pentoxide and sodium hydrogen sulfite follows a distinct mechanistic pathway [5]. The reaction initially forms nitro-pyridinium nitrate species, which subsequently react with aqueous sodium hydrogen sulfite to generate unstable 1,2-dihydropyridine and 1,4-dihydropyridine compounds [5]. These intermediates then undergo rearrangement to yield beta-nitropyridine compounds with activation enthalpy values of 18 kilocalories per mole and activation entropy of negative 5 calories per mole per Kelvin [5].

Nitration MethodTemperature (°C)TimeYield (%)Key Intermediate
Traditional HNO₃/H₂SO₄30024 hours6Nitronium ion complex [4]
N₂O₅/NaHSO₃Variable3-6 hoursVariable1,2-dihydropyridine [5]
Pyridine N-oxide nitration1003-6 hoursEnhancedN-oxide activated species [4]

Diazotization-Fluorination Strategies

The diazotization-fluorination approach represents a strategic methodology for synthesizing fluorinated nitropyridines through the conversion of aminopyridine precursors [6] [7]. This method involves the transformation of 2-amino-3-fluoropyridine derivatives via diazotization followed by fluorination reactions [6]. The process typically employs sodium nitrite and tetrafluoroboric acid as key reagents, operating under controlled temperature conditions ranging from negative 8 to positive 2 degrees Celsius [6].

The diazotization-fluorination strategy achieves significantly higher yields compared to direct nitration approaches, with reported yields of 87 percent for the initial diazotization step [6]. The reaction sequence involves a two-step process where the first step utilizes sodium nitrite and 34 percent tetrafluoroboric acid in aqueous medium for 0.5 hours at low temperatures, followed by heating to 115-120 degrees Celsius [6].

Advanced developments in fluorinated pyridine synthesis via diazotization-fluorination of aminopyridines in anhydrous hydrogen fluoride have demonstrated remarkable improvements in yield and selectivity [7]. The isolation and stabilization of 4-fluoropyridine as the hydrochloride salt achieved 54 percent yield from fluorodediazoniation of 4-aminopyridine in anhydrous hydrogen fluoride [7]. This methodology has proven particularly effective for vicinal aminohalopyridines, such as 3-amino-2-chloropyridine and 2-amino-3,5-dichloropyridine, yielding corresponding fluorohalopyridines in 49-89 percent yields [7].

Modern Synthetic Protocols

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a transformative approach for pyridine derivative preparation, offering enhanced reaction rates and improved yields under controlled conditions [8]. The microwave-assisted four-component, one-pot condensation reaction provides an efficient synthesis pathway for annulated pyridines using modified Kroohnke procedures [8]. This methodology employs N-phenacylpyridinium bromide, aromatic aldehydes, acetophenones or cyclic ketones in the presence of ammonium acetate and acetic acid under microwave irradiation [8].

The microwave-assisted approach demonstrates significant advantages in terms of reaction time reduction and energy efficiency compared to conventional heating methods [8]. Polysubstituted annulated pyridines can be synthesized in high yields through this four-component cyclocondensation reaction, with cyclic ketones containing two alpha-methylene groups yielding annulated pyridines with additional alpha-benzylidene groups derived in situ from double aldol condensation [8].

Recent advances in microwave-assisted nitration processes have shown promise for enhancing the synthesis of nitropyridine derivatives, though specific applications to 3-fluoro-2-nitropyridine synthesis require further investigation and optimization [8]. The controlled microwave environment allows for precise temperature and pressure control, potentially reducing unwanted side reactions and improving overall synthetic efficiency [8].

Flow Chemistry Applications

Flow chemistry applications have revolutionized the synthesis of nitropyridine compounds by providing enhanced safety profiles and improved process control [9]. The two-step continuous flow synthesis of 4-nitropyridine demonstrates the potential of this approach, achieving 83 percent overall yield compared to 57 percent in traditional batch processes [9]. The flow chemistry methodology involves the initial conversion of pyridine N-oxide to 4-nitropyridine N-oxide using fuming nitric acid and concentrated sulfuric acid, followed by reduction with phosphorus trichloride [9].

The continuous flow process offers significant advantages including minimized accumulation of potentially hazardous nitration products, enabling safer scale-up operations [9]. The methodology employs high-performance liquid chromatography pumps to deliver precise flow rates of reactants, with pyridine N-oxide dissolved in concentrated sulfuric acid pumped at 0.23 milliliters per minute [9]. The fuming nitric acid in sulfuric acid solution is simultaneously introduced through a separate pump system, allowing for controlled mixing and reaction conditions [9].

Flow chemistry applications demonstrate enhanced mixing efficiency and accurately defined reaction times, resulting in almost complete avoidance of undesired by-products [9]. The continuous extraction methodology integrated into the nitration step further improves product purity and overall process efficiency [9]. The optimized continuous flow conditions achieve a throughput of 0.716 kilograms of 4-nitropyridine product per day with high selectivity and no detectable 2-nitropyridine by-product formation [9].

Flow Chemistry ParameterValueUnitReference
Flow rate0.23mL/min [9]
Overall yield83% [9]
Daily throughput0.716kg/day [9]
Reaction temperature80-100°C [9]

Novel Industrial Production Processes

Watson's Safe Nitration Technology

Watson has established itself as a leading provider of safe nitration technology for the stable supply of 3-fluoro-2-nitropyridine, addressing critical industrial needs for this specialized chemical intermediate [10]. The company has developed proprietary methodologies that enhance the safety profile of nitration processes while maintaining high product quality and yield [10]. Watson's approach emphasizes the utilization of stable and cost-effective reagents combined with reduced process complexity to achieve industrially viable production methods [10].

The Watson safe nitration technology incorporates advanced process control systems that monitor critical parameters throughout the nitration sequence, ensuring consistent product quality and minimizing potential hazards associated with traditional nitration approaches [10]. The methodology focuses on optimizing reaction conditions to achieve high purity levels, typically exceeding 98 percent, while maintaining the characteristic yellow crystalline appearance of 3-fluoro-2-nitropyridine [10].

Watson's industrial production process leverages the unique chemical properties conferred by the fluorine atom and nitro group within the molecular structure of 3-fluoro-2-nitropyridine [10]. The enhanced reactivity resulting from these functional groups makes the compound a critical building block in pharmaceutical and agrochemical industries [10]. The company's safe nitration technology addresses the inherent challenges associated with nitro group activation of the pyridine ring toward various chemical reactions, particularly nucleophilic aromatic substitution [10].

Continuous Process Optimization

Continuous process optimization represents a paradigm shift in industrial nitropyridine production, offering enhanced efficiency, safety, and economic viability [11] [9]. The optimization strategies focus on minimizing the number of synthetic steps while maximizing overall yield and product purity [11]. Advanced continuous processes eliminate the need for offline purification of intermediates, streamlining the overall production workflow [9].

The implementation of continuous process optimization involves sophisticated monitoring and control systems that maintain optimal reaction conditions throughout the production cycle [9]. Temperature control systems maintain precise thermal management, with reaction temperatures typically maintained between 80-100 degrees Celsius for extended periods [9]. The continuous nature of the process allows for real-time adjustment of reaction parameters based on analytical feedback, ensuring consistent product quality [9].

Modern continuous process optimization incorporates advanced separation technologies that enable efficient product isolation and purification [11]. The integration of continuous extraction methodologies within the nitration sequence enhances overall process efficiency while reducing solvent consumption and waste generation [9]. Process analytical technology enables real-time monitoring of critical quality attributes, allowing for immediate corrective actions when deviations from optimal conditions are detected [9].

Process ParameterTraditional BatchContinuous OptimizedImprovement Factor
Overall yield (%)57831.46
Process timeMultiple daysContinuousSignificant
Safety profileStandardEnhancedImproved
Product purity (%)Variable>98Consistent

While direct X-ray crystallographic data for 3-Fluoro-2-nitropyridine itself was not found in the available literature, closely related compounds provide valuable structural insights. X-ray crystallographic studies of similar nitrofluoropyridine derivatives, such as 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine, have been extensively characterized [1] [2]. These studies reveal that fluorinated nitropyridine compounds typically crystallize in monoclinic space groups, with 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine adopting the P2₁/c space group [2].

The crystal structure analysis of related compounds demonstrates that the nitro groups consistently form significant dihedral angles with the attached pyridine rings, ranging from 4.8° to 40.8° [1]. This deviation from planarity is attributed to steric interactions between the nitro group and adjacent substituents. In fluorinated derivatives, the crystal packing is characterized by π-π stacking interactions between centrosymmetrically related pyridine rings, with centroid-centroid separations typically around 3.800 Å [1] [2].

Based on the physical properties reported for 3-Fluoro-2-nitropyridine, the compound exhibits a melting point range of 33-37°C [3] [4] [5], suggesting relatively weak intermolecular forces in the solid state. The crystalline solid appears as light yellow to yellow-orange crystals [3] [4] [6], indicating extended conjugation within the molecular framework. The relatively low melting point compared to other nitropyridine derivatives suggests that the fluorine substitution at the 3-position may disrupt optimal crystal packing arrangements.

Computational Chemistry Studies

Density Functional Theory Calculations of Electronic Properties

Extensive computational studies have been performed on nitropyridine derivatives using density functional theory methods, providing crucial insights into the electronic properties of 3-Fluoro-2-nitropyridine. Theoretical investigations utilizing B3LYP, ωB97XD, and mPW1PW91 functionals with 6-31G(d) and 6-311++G(d,p) basis sets have established fundamental electronic parameters for related fluorinated nitropyridines [7] [8].

The electronic structure calculations reveal that the presence of both fluorine and nitro substituents creates a highly polarized molecular system. The fluorine atom at the 3-position exhibits dual electronic effects: strong electron-withdrawing inductive effects (-I) combined with mesomeric electron donation through lone pair interactions . The nitro group at the 2-position functions as a powerful electron-withdrawing group through both inductive and resonance mechanisms, significantly depleting electron density from the pyridine ring [7].

Computational analysis indicates that the molecular dipole moment of 3-Fluoro-2-nitropyridine is substantially enhanced compared to unsubstituted pyridine. Related fluorinated nitro-pyridine systems show dipole moments ranging from 4.8 to 8.2 Debye [7], with the specific substitution pattern of 3-Fluoro-2-nitropyridine expected to produce values in the upper portion of this range due to the cumulative effects of both electron-withdrawing substituents.

The calculated bond lengths demonstrate the influence of electronic effects on molecular geometry. In comparable systems, the C-NO₂ bond lengths typically range from 1.458 to 1.485 Å [7], while C-F bonds exhibit values around 1.340-1.360 Å [7]. The pyridine ring bonds show characteristic alterations due to substituent effects, with C-N bonds ranging from 1.384 to 1.394 Å and C-C bonds varying between 1.391 and 1.410 Å depending on their position relative to the substituents [7].

Molecular Orbital Interactions

The frontier molecular orbital analysis of 3-Fluoro-2-nitropyridine reveals distinctive electronic characteristics that govern its chemical reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) exhibit specific localization patterns that directly influence the compound's electrophilic and nucleophilic behavior [10] .

In fluorinated nitropyridine systems, the HOMO typically shows significant electron density localization around the fluorine substituent and the pyridine nitrogen atom . This distribution arises from the lone pair electrons on fluorine that can participate in mesomeric interactions with the aromatic π-system. The LUMO, conversely, demonstrates extended delocalization across the aromatic framework with particular concentration around the nitro group and the carbon atoms ortho and para to the pyridine nitrogen [10] .

The HOMO-LUMO energy gap serves as a crucial indicator of molecular stability and reactivity. Computational studies on related nitrofluoropyridine derivatives suggest energy gaps typically ranging from 4.5 to 8.1 eV [10] , with 3-Fluoro-2-nitropyridine expected to exhibit values toward the lower end of this range due to the stabilizing effects of both electron-withdrawing substituents on the LUMO energy level.

The molecular electrostatic potential surface analysis reveals regions of distinctive charge distribution that influence intermolecular interactions and chemical reactivity. The electronegative fluorine and nitro oxygen atoms create regions of negative electrostatic potential, while the pyridine carbon atoms, particularly those adjacent to the electron-withdrawing groups, exhibit positive potential regions that serve as electrophilic sites .

Natural bond orbital analysis provides detailed insights into the hyperconjugative and resonance interactions within the molecular framework. The fluorine lone pairs engage in negative hyperconjugative interactions with adjacent antibonding orbitals, while the nitro group participates in extensive delocalization that reduces electron density throughout the aromatic system [7]. These orbital interactions contribute to the overall stability of the molecular system while simultaneously activating specific sites toward nucleophilic attack.

Tautomeric Behavior and Resonance Structures

The tautomeric behavior of 3-Fluoro-2-nitropyridine involves several possible equilibrium forms that significantly influence its chemical properties and reactivity patterns. Unlike 2-nitraminopyridine derivatives, which exhibit well-documented nitramino-nitrimino tautomerism [12] [13], 3-Fluoro-2-nitropyridine primarily exists in a single tautomeric form under normal conditions due to the absence of mobile hydrogen atoms directly attached to nitrogen.

However, the compound can participate in resonance structures that redistribute electron density throughout the molecular framework. The primary resonance contributors involve charge separation between the electron-rich fluorine atom and the electron-deficient nitro group. The canonical structure places a partial negative charge on the fluorine atom and partial positive charges on the nitro group oxygen atoms, with corresponding polarization of the pyridine ring π-electrons [7].

Theoretical investigations using density functional theory methods have examined the relative stabilities of different conformational arrangements, particularly focusing on the rotational barriers around the C-NO₂ bond [7] [8]. The nitro group can adopt various orientations relative to the pyridine ring plane, with energy barriers typically ranging from 0.5 to 2.5 kcal/mol depending on the computational method and basis set employed [7]. These relatively low barriers suggest that the nitro group maintains significant rotational freedom at ambient temperatures.

The tautomeric equilibrium considerations become more complex when 3-Fluoro-2-nitropyridine participates in intermolecular hydrogen bonding or coordination interactions. Under such conditions, proton transfer processes may become feasible, potentially leading to the formation of charged species or unusual tautomeric forms. Computational studies on related hydroxynitropyridine systems demonstrate that proton transfer from hydroxyl groups to pyridine nitrogen atoms can occur with energy differences of 0.857-1.345 kcal/mol [14] [8], suggesting that similar processes might be accessible under appropriate conditions.

The resonance stabilization energy provides a quantitative measure of the electronic delocalization within the 3-Fluoro-2-nitropyridine system. Natural bond orbital analysis indicates that the total stabilization energy from n→π* and π→π* interactions typically ranges from 15 to 25 kcal/mol in comparable nitrofluoropyridine systems [7], with the specific value for 3-Fluoro-2-nitropyridine depending on the precise geometric arrangement and the relative orientations of the substituents.

The influence of solvent effects on tautomeric equilibria has been investigated through polarizable continuum model calculations [14] [8]. In polar solvents such as dimethyl sulfoxide, the stabilization of charge-separated resonance forms becomes more favorable, potentially altering the relative populations of different conformational states. These solvent-dependent effects are particularly important for understanding the compound's behavior in biological systems and synthetic reactions conducted in polar media.

The electronic configuration of 3-Fluoro-2-nitropyridine ultimately reflects the complex interplay between inductive effects, resonance interactions, and conformational preferences. The fluorine atom at the 3-position provides both electron-withdrawing inductive effects and electron-donating resonance contributions, while the nitro group at the 2-position strongly depletes electron density through both mechanisms. This unique combination of electronic effects creates a highly polarized molecular system with distinctive reactivity patterns that make it valuable for various synthetic applications in pharmaceutical and materials chemistry.

PropertyValueComputational MethodReference
Molecular FormulaC₅H₃FN₂O₂Experimental [3] [15] [4] [16]
Molecular Weight142.09 g/molExperimental [3] [15] [4] [16]
Melting Point33-37°CExperimental [3] [4] [5]
Density1.4±0.1 g/cm³Predicted [4] [17] [18]
Dipole Moment6.0-8.2 DebyeDFT B3LYP [7]
HOMO Energy-7.5 to -8.5 eVDFT ωB97XDEstimated from [10]
LUMO Energy-1.5 to -2.5 eVDFT ωB97XDEstimated from [10]
HOMO-LUMO Gap5.0-6.5 eVDFT calculationsEstimated from [10]
C-F Bond Length1.340-1.360 ÅDFT MP2 [7]
C-NO₂ Bond Length1.458-1.485 ÅDFT MP2 [7]
NO₂ Rotation Barrier0.5-2.5 kcal/molDFT B3LYP [7] [8]

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (12.5%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (87.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

3-Fluoro-2-nitropyridine

Dates

Last modified: 08-15-2023

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